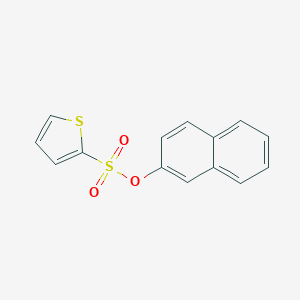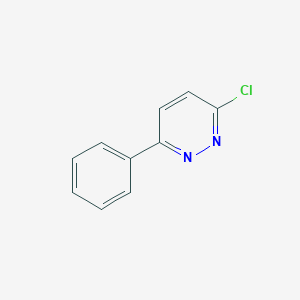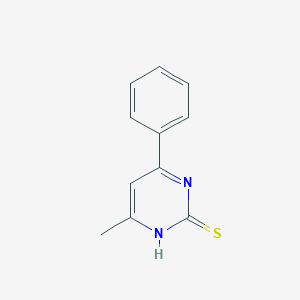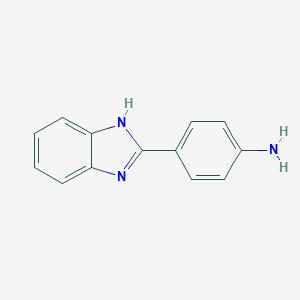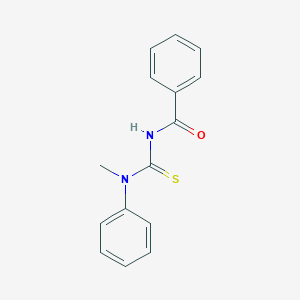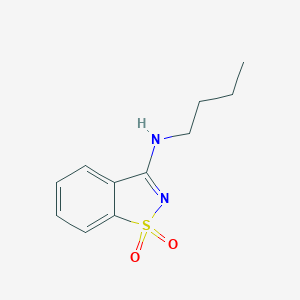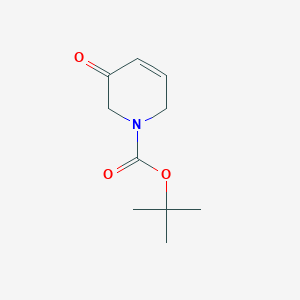
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate
Vue d'ensemble
Description
“tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate” is a chemical compound with the molecular formula C10H15NO3 . It is used in various chemical reactions and has several synonyms, including “tert-Butyl 3-oxo-2,6-dihydropyridine-1-carboxylate” and "tert-butyl 3-oxo-3,6-dihydro-2H-pyridine-1-carboxylate" .
Synthesis Analysis
The synthesis of “tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate” involves the use of Dess-Martin periodane in dichloromethane at 20℃ . The reaction is stirred at room temperature for a certain period, then filtered. The filtrate is washed with saturated aqueous Na2CO3 and concentrated in vacuo. The residue is then purified by silica gel column chromatography to yield the title compound .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate” is represented by the formula C10H15NO3 . Unfortunately, the specific details about the molecular structure are not available in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate” include a molecular weight of 197.23 g/mol . It is stored in a dry room at room temperature . The boiling point is not specified .
Applications De Recherche Scientifique
Application in Pharmaceuticals
Summary of the Application
The compound “tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate” is a valuable chiral synthon, which is used for the synthesis of the cholesterol-lowering drugs atorvastatin and rosuvastatin .
Methods of Application or Experimental Procedures
The compound can be synthesized using asymmetric reduction of “tert-butyl 6-chloro-3,5-dioxohexanoate”. The alcohol dehydrogenases from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) have demonstrated catalytic activity toward this process . A tetrad mutant of LkADH (LkTADH), A94T/F147L/L199H/A202L, was found to be more efficient in this bioreduction process .
Results or Outcomes Obtained
The specific activity of LkTADH toward “tert-butyl 6-chloro-3,5-dioxohexanoate” was 1.27 U/mg, which is 3.7 times higher than that of LbADH (0.34 U/mg) and 42 times higher than that of wild-type LkADH (0.03 U/mg) . The space-time yield and turnover number of NADP (+) in this process were 10.6 mmol/L/h and 16,060 mol/mol, respectively, which are the highest values ever reported .
Safety And Hazards
The safety and hazards associated with “tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate” include a warning signal word . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
tert-butyl 3-oxo-2,6-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOFVVUJCGMSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453426 | |
| Record name | tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
156496-89-8 | |
| Record name | tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


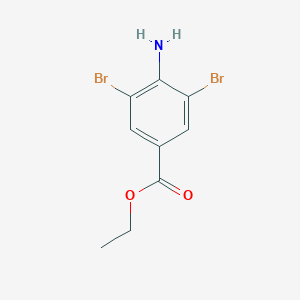

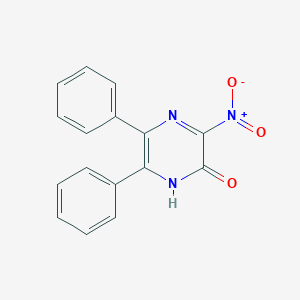
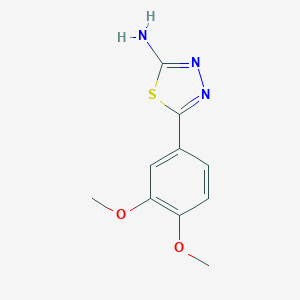
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
